molecular formula C17H17N3OS B1489718 5-Benzo[b]thiophen-3-ylmethylene-2-piperidin-1-yl-3,5-dihydro-imidazol-4-one CAS No. 1312024-74-0

5-Benzo[b]thiophen-3-ylmethylene-2-piperidin-1-yl-3,5-dihydro-imidazol-4-one

Cat. No.: B1489718
CAS No.: 1312024-74-0
M. Wt: 311.4 g/mol
InChI Key: NVIBYCTZDOIYEX-UVTDQMKNSA-N
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Description

5-Benzo[b]thiophen-3-ylmethylene-2-piperidin-1-yl-3,5-dihydro-imidazol-4-one is a novel chemical hybrid designed for advanced pharmaceutical and medicinal chemistry research. This compound integrates a benzo[b]thiophene scaffold with a 3,5-dihydro-imidazol-4-one (commonly known as a hydantoin) core, a structure recognized as a privileged scaffold in drug discovery. The strategic incorporation of these pharmacophores is based on the established biological significance of its constituent parts. The benzo[b]thiophene moiety is a versatile heterocyclic system frequently investigated for its role in developing new therapeutic agents due to its favorable interaction with various biological targets . The imidazole-based core, particularly the dihydroimidazolone structure, is a key feature in numerous compounds with a broad spectrum of reported biological activities, including antimicrobial and anti-inflammatory effects . The molecular design follows the contemporary strategy of creating hybrid molecules, where combining distinct pharmacophoric units can lead to enhanced biological activity or a dual mechanism of action, which is particularly valuable in overcoming drug resistance . This makes this compound a compelling candidate for research programs focused on synthesizing and evaluating new bioactive molecules. Its primary research value lies in screening for potential pharmacological activity against a range of targets, investigating structure-activity relationships (SAR) within a novel chemical series, and exploring new mechanisms of action for treating infectious diseases or inflammatory conditions. Researchers can utilize this compound as a key intermediate or a lead structure for further chemical optimization to develop more potent and selective investigational agents.

Properties

IUPAC Name

(4Z)-4-(1-benzothiophen-3-ylmethylidene)-2-piperidin-1-yl-1H-imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c21-16-14(18-17(19-16)20-8-4-1-5-9-20)10-12-11-22-15-7-3-2-6-13(12)15/h2-3,6-7,10-11H,1,4-5,8-9H2,(H,18,19,21)/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIBYCTZDOIYEX-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CC3=CSC4=CC=CC=C43)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=N/C(=C\C3=CSC4=CC=CC=C43)/C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Benzo[b]thiophen-3-ylmethylene-2-piperidin-1-yl-3,5-dihydro-imidazol-4-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on existing literature.

The compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number1312024-74-0
Molecular FormulaC17_{17}H17_{17}N3_{3}OS
Molecular Weight311.4 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions including the formation of the imidazole ring through condensation reactions. The process often utilizes microwave-assisted techniques to enhance yield and reaction efficiency . The general synthetic route can be summarized as follows:

  • Formation of the Imidazole Ring : This is achieved through the reaction of appropriate piperidine derivatives with benzo[b]thiophene aldehydes under controlled conditions.
  • Purification : The resultant compound is purified using recrystallization techniques to achieve high purity levels suitable for biological testing.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazolones, including 5-Benzo[b]thiophen-3-ylmethylene compounds, exhibit notable antimicrobial properties. In vitro evaluations have shown that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentration (MIC) values ranging from 20 to 25 μg/mL against several clinical isolates .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's. The structure-activity relationship (SAR) studies indicated that substitutions on the aromatic rings significantly influence inhibitory potency .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial efficacy of various derivatives of imidazolone against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had MIC values as low as 0.22 μg/mL, showcasing their potential as effective antimicrobial agents .
  • Neuroprotective Potential : Another study focused on the neuroprotective effects of imidazolone derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce cell death and oxidative stress markers significantly compared to control groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 5-Benzo[b]thiophen-3-ylmethylene-2-piperidin-1-yl-3,5-dihydro-imidazol-4-one exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that modifications to the imidazole ring enhanced cytotoxicity against specific cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug development .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against a range of bacterial strains, including resistant strains, indicating potential as a lead compound in developing new antibiotics. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Agricultural Applications

Pesticide Development
In the context of sustainable agriculture, this compound has been explored as a potential botanical pesticide. Its bioactive properties can be leveraged to develop eco-friendly pest control agents. Studies suggest that formulations containing this compound can effectively manage pest populations while minimizing environmental impact compared to conventional chemical pesticides .

Plant Growth Regulation
There is emerging evidence that this compound may act as a plant growth regulator. Research indicates that it can enhance growth parameters in certain crops by modulating hormonal pathways. This application could be particularly valuable in improving crop yields and resilience against stress conditions .

Materials Science

Polymer Chemistry
The unique chemical structure of this compound allows it to participate in polymerization reactions, leading to the synthesis of novel polymeric materials with enhanced thermal and mechanical properties. These materials can find applications in coatings, adhesives, and composite materials where durability and resistance to environmental degradation are crucial .

Case Studies

StudyFocusFindings
Anticancer ActivityEvaluated the cytotoxic effects on various cancer cell linesShowed significant inhibition of cell proliferation with specific structural modifications enhancing efficacy
Antimicrobial EfficacyTested against resistant bacterial strainsDemonstrated effective bactericidal activity with potential for antibiotic development
Pesticidal PropertiesAssessed as a botanical pesticideEffective pest management with lower environmental toxicity compared to traditional pesticides
Polymer SynthesisInvestigated polymerization potentialResulted in new materials with superior properties suitable for industrial applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Imidazolone Core

Key structural analogs differ primarily in substituents at positions 2 and 5 of the imidazolone ring, which influence biological activity and physicochemical properties. Below is a comparative analysis:

Compound Name R1 (Position 2) R2 (Position 5) Molecular Weight (g/mol) Key Biological Activity Reference
5-Benzo[b]thiophen-3-ylmethylene-2-piperidin-1-yl-3,5-dihydro-imidazol-4-one Piperidin-1-yl Benzo[b]thiophen-3-ylmethylene 311.41 Anti-inflammatory (preclinical)
5-Benzo[b]thiophen-3-ylmethylene-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one Morpholin-4-yl Benzo[b]thiophen-3-ylmethylene 313.40 Not reported
5-Benzylidene-2-(4-bromo-benzylsulfanyl)-3-(4-fluoro-benzyl)-3,5-dihydro-imidazol-4-one 4-Bromo-benzylsulfanyl Benzylidene 529.41 Anti-inflammatory (leukocyte migration inhibition)
5-Benzo[1,3]dioxol-5-ylmethylene-thiazolidin-2,4-dione N/A Benzo[1,3]dioxol-5-ylmethylene 249.23 MGMT enzyme inhibition (IC₅₀: 2.1 µM)
5-(1H-Indol-3-ylmethylene)-2-methylsulfanyl-3,5-dihydro-imidazol-4-one Methylsulfanyl Indol-3-ylmethylene 261.31 Anticancer (in silico predicted activity)

Toxicity and Pharmacological Potential

  • The target compound’s acute toxicity is hypothesized to be low, based on structurally related imidazolones showing minimal cytotoxicity in HEp-2 cell lines (e.g., inhibitor 41B: CC₅₀ > 100 µM) .
  • In contrast, 5-(3,5-dichloro-4-hydroxy-benzylidene)-2-thioxo-imidazolidin-4-one (MVP-IND-90054) exhibited higher cytotoxicity (CC₅₀: 15 µM), likely due to electrophilic chlorine substituents .

Preparation Methods

Formation of the Imidazolone Core

The imidazolone ring is typically constructed by condensation of appropriate piperidine derivatives with carbonyl-containing intermediates. A common approach involves reacting piperidin-1-yl-substituted amine precursors with isocyanates or carbonyldiimidazole to form the imidazolone ring system.

For example, carbonyldiimidazole (CDI) can be used to cyclize 2-(imidazolidin-2-ylideneamino) aniline derivatives to form 3,5-dihydro-imidazol-4-one structures under mild conditions.

Introduction of the Benzo[b]thiophen-3-ylmethylene Group

The benzo[b]thiophene moiety is introduced via condensation of the imidazolone intermediate with benzo[b]thiophene-3-carboxaldehyde. This step is typically a Knoevenagel condensation, where the aldehyde reacts with the active methylene group on the imidazolone ring under basic or acidic catalysis.

Microwave irradiation can be applied here to reduce reaction times and improve yields, as it facilitates rapid heating and uniform energy distribution.

Purification

The crude product obtained from the condensation reaction is purified by recrystallization, often from suitable organic solvents such as ethanol or methanol, to yield the pure compound with typical purity levels around 95% or higher.

Representative Synthetic Route

Step Reactants/Conditions Description Outcome
1 Piperidine derivative + carbonyldiimidazole (CDI) Cyclization to form 3,5-dihydro-imidazol-4-one core Formation of imidazolone intermediate
2 Imidazolone intermediate + benzo[b]thiophene-3-carboxaldehyde, base or acid catalyst, microwave irradiation Knoevenagel condensation to introduce benzo[b]thiophen-3-ylmethylene group Formation of target compound
3 Recrystallization from ethanol or methanol Purification High purity 5-Benzo[b]thiophen-3-ylmethylene-2-piperidin-1-yl-3,5-dihydro-imidazol-4-one

Research Findings on Synthesis Optimization

  • Microwave-assisted synthesis has been found to significantly enhance reaction rates and yields in the condensation step, reducing reaction times from hours to minutes and improving product purity.

  • Use of carbonyldiimidazole (CDI) as a cyclization reagent provides a mild and efficient route to the imidazolone core, avoiding harsh conditions and minimizing side reactions.

  • Purification by recrystallization is effective for removing impurities and obtaining a biologically active compound suitable for further pharmacological evaluation.

Summary Table of Preparation Methods

Aspect Method/Condition Advantages References
Imidazolone ring formation Reaction of piperidine derivatives with carbonyldiimidazole (CDI) Mild conditions, high yield, minimal side products
Benzo[b]thiophene introduction Knoevenagel condensation with benzo[b]thiophene-3-carboxaldehyde under microwave irradiation Faster reaction, improved yield and purity
Purification Recrystallization from ethanol or methanol High purity suitable for biological testing

Q & A

Q. What are the established synthetic routes for 5-Benzo[b]thiophen-3-ylmethylene-2-piperidin-1-yl-3,5-dihydro-imidazol-4-one, and what reaction conditions are critical for yield optimization?

Methodological Answer: The compound is synthesized via base-catalyzed condensation of benzo[b]thiophene derivatives with piperidine-containing precursors. A key step involves alkylation or acylation reactions under alkaline conditions. For example, describes a similar synthesis using NaOH in aqueous methanol, where ethyl iodide acts as an alkylating agent. Critical parameters include:

  • Temperature : Room temperature for condensation (to avoid side reactions) .
  • Reagent ratios : Excess alkylating agents (e.g., ethyl iodide) improve substitution efficiency .
  • Workup : Precipitation via solvent removal (e.g., methanol distillation) followed by filtration ensures purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H NMR : Identifies substituent environments (e.g., vinyl protons at δ 6.95–8.94 ppm and aromatic protons in benzo[b]thiophene) .
  • IR Spectroscopy : Confirms carbonyl (1701 cm⁻¹) and thiophene ring vibrations (3058 cm⁻¹) .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
  • Melting Point : Used as a purity indicator (e.g., sharp melting points like 276–278°C suggest high crystallinity) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Keep in airtight containers away from heat sources (P210) .
  • PPE : Use gloves and fume hoods to avoid inhalation or dermal contact (P201/P202) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns .

Q. How can researchers design initial biological activity assays for this compound?

Methodological Answer:

  • In vitro assays : Test angiotensin II receptor antagonism (IC50) using competitive binding assays .
  • Anti-inflammatory screening : Measure COX-2 inhibition via ELISA or fluorometric methods .
  • Dose-response curves : Use 4-parameter logistic models to quantify potency (EC50) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in the synthesis of derivatives?

Methodological Answer:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperidine .
  • Catalyst selection : CuI/Cs2CO3 systems promote Ullmann-type couplings for heterocyclic modifications .
  • Statistical design : Apply factorial experiments to test temperature, solvent, and catalyst interactions .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting benzo[b]thiophene-based imidazolones?

Methodological Answer:

  • Scaffold diversification : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 3-position of benzo[b]thiophene to enhance receptor binding .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like angiotensin receptors .
  • In vivo validation : Compare pharmacokinetics (e.g., AUC, Cmax) in rodent models with structural analogs .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Expose to 0.1M HCl/NaOH (25–60°C) and monitor via HPLC .
  • Kinetic analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf life .
  • Light sensitivity : Conduct ICH Q1B photostability testing to assess isomerization risks .

Q. What methodologies assess the environmental impact of this compound’s degradation byproducts?

Methodological Answer:

  • Ecotoxicology assays : Test Daphnia magna mortality (LC50) and algal growth inhibition .
  • Degradation pathways : Use LC-MS/MS to identify intermediates in simulated wastewater .
  • QSAR modeling : Predict bioaccumulation (log Kow) and toxicity using EPI Suite™ .

Q. How should researchers address contradictory data in biological activity or synthetic yields across studies?

Methodological Answer:

  • Meta-analysis : Compare datasets using Bland-Altman plots to identify systematic biases .
  • Replication studies : Standardize protocols (e.g., reagent purity, equipment calibration) .
  • Controlled variables : Isolate factors like solvent grade or stirring rate in robustness testing .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-Benzo[b]thiophen-3-ylmethylene-2-piperidin-1-yl-3,5-dihydro-imidazol-4-one
Reactant of Route 2
5-Benzo[b]thiophen-3-ylmethylene-2-piperidin-1-yl-3,5-dihydro-imidazol-4-one

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